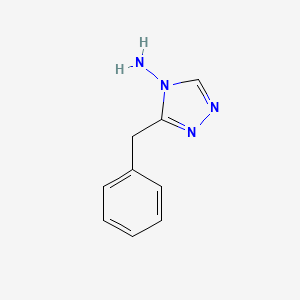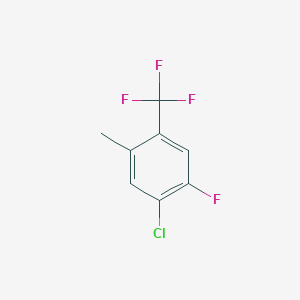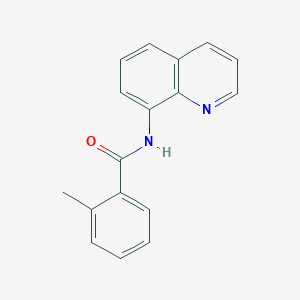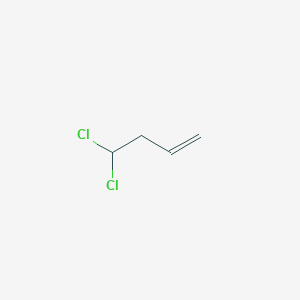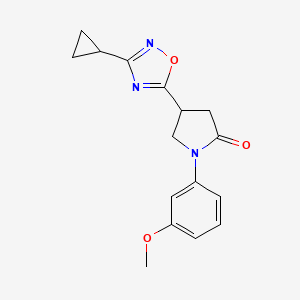
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone core substituted with a methoxyphenyl group and a cyclopropyl-oxadiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under dehydrating conditions.
Attachment of the cyclopropyl group: This step might involve cyclopropanation reactions.
Formation of the pyrrolidinone core: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Substitution with the methoxyphenyl group: This step might involve nucleophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions might target the oxadiazole ring or the carbonyl group in the pyrrolidinone core.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to alcohols or amines.
科学的研究の応用
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one: Lacks the methoxy group.
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one: Methoxy group at a different position.
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-chlorophenyl)pyrrolidin-2-one: Chlorine instead of methoxy.
Uniqueness
The presence of the methoxy group at the 3-position of the phenyl ring may confer unique electronic and steric properties, potentially affecting the compound’s reactivity and biological activity.
特性
CAS番号 |
1171155-46-6 |
|---|---|
分子式 |
C16H17N3O3 |
分子量 |
299.32 g/mol |
IUPAC名 |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H17N3O3/c1-21-13-4-2-3-12(8-13)19-9-11(7-14(19)20)16-17-15(18-22-16)10-5-6-10/h2-4,8,10-11H,5-7,9H2,1H3 |
InChIキー |
QHFRVTCVSXMSOW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B14139132.png)
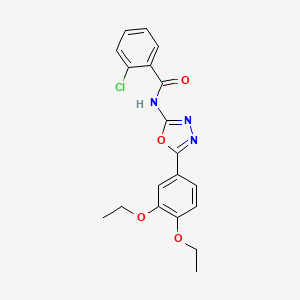
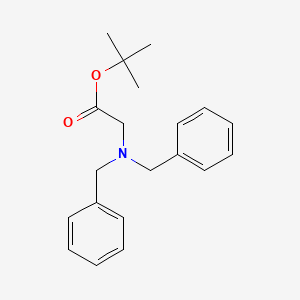
![5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14139160.png)


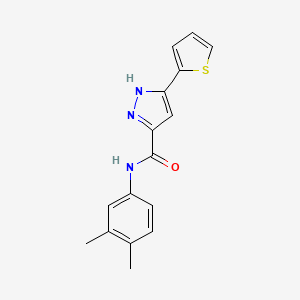
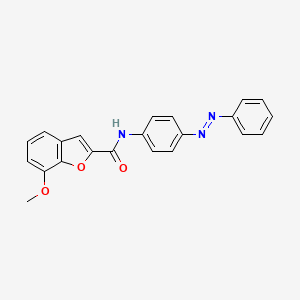
![4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B14139175.png)

